1-(2-(4-(isopropylthio)phenyl)acetyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(4-(isopropylthio)phenyl)acetyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide is a synthetic compound characterized by its complex molecular structure, featuring isopropylthio, phenyl, acetyl, trifluoroethyl, and piperidine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(4-(isopropylthio)phenyl)acetyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide typically involves a multi-step process:
Formation of the Key Intermediate: : The initial step involves the reaction of 4-(isopropylthio)benzaldehyde with a suitable acetylating agent under controlled conditions to form 2-(4-(isopropylthio)phenyl)acetaldehyde.
Condensation Reaction: : The intermediate undergoes a condensation reaction with 2,2,2-trifluoroethylamine to yield an intermediate amide.
Piperidine Incorporation: : The resulting amide intermediate is then subjected to a cyclization reaction with piperidine-4-carboxylic acid to form the final compound. Optimized reaction conditions, such as temperature, pH, and solvent choice, are crucial to maximize yield and purity.
Industrial Production Methods
For industrial-scale production, the above synthetic route can be adapted to include:
Continuous Flow Reactors: : These reactors ensure precise control over reaction conditions, improving efficiency and consistency.
Automated Synthesis Platforms: : Automation allows for large-scale production with minimal human intervention, reducing the risk of contamination and variability.
Chemical Reactions Analysis
Types of Reactions
1-(2-(4-(isopropylthio)phenyl)acetyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: : The isopropylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: : Reduction of the acetyl or amide groups can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: : Nucleophilic or electrophilic substitution reactions can occur at the phenyl ring or piperidine nitrogen, depending on the reagents used.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, m-chloroperoxybenzoic acid, under mild to moderate conditions.
Reduction: : Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: : Alkyl halides, acyl chlorides, in the presence of suitable catalysts or under acidic/basic conditions.
Major Products
Oxidation: : Sulfoxide or sulfone derivatives.
Reduction: : Primary or secondary amines, alcohols.
Substitution: : Various substituted derivatives based on the reagents used.
Scientific Research Applications
Chemistry
The compound serves as a valuable intermediate in organic synthesis, enabling the construction of more complex molecules for pharmaceuticals and agrochemicals.
Biology
In biological research, derivatives of this compound can be utilized as molecular probes to study enzyme activity and protein interactions.
Medicine
Potential medicinal applications include acting as a lead compound for developing new therapeutic agents targeting specific diseases or biological pathways.
Industry
In industry, the compound may be used in the development of novel materials with specific properties, such as increased stability or reactivity under certain conditions.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. The isopropylthio and trifluoroethyl groups may enhance binding affinity and specificity, while the piperidine moiety can facilitate penetration into biological systems. These interactions can modulate various biochemical pathways, leading to desired therapeutic or industrial outcomes.
Comparison with Similar Compounds
1-(2-(4-(isopropylthio)phenyl)acetyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide is unique due to the combination of its functional groups, which impart distinct chemical and biological properties.
Similar Compounds
1-(2-(4-Methylphenyl)acetyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide: : Lacks the isopropylthio group, leading to different reactivity and biological activity.
1-(2-(4-(tert-Butylthio)phenyl)acetyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide: : Contains a tert-butylthio group instead, altering its steric and electronic properties.
1-(2-(4-(Methoxy)phenyl)acetyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide: : Features a methoxy group, influencing its polarity and solubility.
This unique structural combination of this compound allows for specific interactions and reactions not observed in similar compounds, making it valuable for various applications.
Hope this gets your curiosity sparking!
Properties
IUPAC Name |
1-[2-(4-propan-2-ylsulfanylphenyl)acetyl]-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25F3N2O2S/c1-13(2)27-16-5-3-14(4-6-16)11-17(25)24-9-7-15(8-10-24)18(26)23-12-19(20,21)22/h3-6,13,15H,7-12H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDFIBBFDBXXHBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)N2CCC(CC2)C(=O)NCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.